2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the family of pyrazolo[1,5-a]pyrimidine derivatives, which have garnered attention due to their biological activities, particularly as inhibitors in various therapeutic contexts.
The compound can be classified under the category of sulfonamides, specifically those containing pyrazolo[1,5-a]pyrimidine moieties. It is synthesized from commercially available precursors and has been studied for its pharmacological properties, especially in the context of treating diseases related to enzyme inhibition.
The synthesis of 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide typically involves several key steps:
The molecular structure of 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide can be described by its molecular formula , indicating a relatively complex arrangement that includes:
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
MKHVOZKOSRIAAQ-UHFFFAOYSA-N
The chemical reactivity of 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide can include:
The mechanism of action for compounds like 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide typically involves:
The physical properties of 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide include:
Chemical properties include:
The primary applications of 2-bromo-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide are in medicinal chemistry and drug development:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5